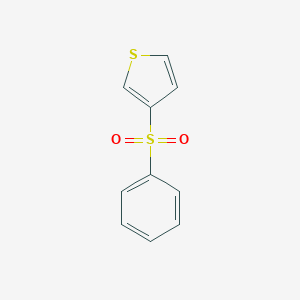

3-(Phenylsulfonyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGLKPFTYFIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333959 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-05-1 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16718-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Regioselective Synthesis of 3-(Phenylsulfonyl)thiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)thiophene is a key structural motif in medicinal chemistry and materials science, valued for its unique electronic and steric properties. However, its synthesis presents a significant regiochemical challenge due to the inherent reactivity of the thiophene ring, which favors electrophilic substitution at the C2 and C5 positions. This guide provides an in-depth analysis of field-proven, reliable strategies for the targeted synthesis of the 3-substituted isomer. We will dissect three primary synthetic pathways: the oxidation of a 3-(phenylthio)thiophene precursor, palladium-catalyzed cross-coupling reactions, and the use of Grignard reagents. This document moves beyond simple procedural lists to explain the underlying mechanistic rationale, offering insights into reaction optimization, and providing detailed, step-by-step protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance and Challenge of 3-Substitution

The thiophene ring is a privileged scaffold in drug discovery, and its substitution pattern is critical for modulating pharmacological activity.[1] The phenylsulfonyl group, in particular, can act as a bioisostere, a metabolic blocker, or a key binding element through hydrogen bonding and dipole interactions. The synthesis of this compound, however, is not straightforward. Direct electrophilic sulfonylation of thiophene overwhelmingly yields the 2-substituted product, as the sulfur atom stabilizes adjacent carbocationic intermediates more effectively.[2] Therefore, successful synthesis relies on indirect methods that precisely control the installation of the phenylsulfonyl moiety at the C3 position. This guide details the most effective and rational approaches to overcome this inherent regiochemical hurdle.

Overview of Primary Synthetic Strategies

Three robust strategies have emerged as the most reliable for accessing this compound. Each pathway offers distinct advantages and is suited to different starting material availability and scalability requirements.

Figure 1: High-level overview of the three primary synthetic pathways to this compound.

Strategy 1: Oxidation of 3-(Phenylthio)thiophene

This two-step approach is arguably the most common and reliable. It involves first forming a carbon-sulfur bond to create a sulfide precursor, which is then selectively oxidized to the desired sulfone. This strategy elegantly bypasses the regioselectivity issue of direct sulfonylation.

Mechanistic Rationale

The logic of this pathway is to first establish the 3-phenylthio linkage and then modify the oxidation state of the exocyclic sulfur.

-

C-S Bond Formation: The Ullmann condensation is a classic and effective method for forming aryl-sulfur bonds.[3][4] It typically involves the copper-catalyzed coupling of an aryl halide (3-bromothiophene) with a thiol (thiophenol). While traditional Ullmann conditions are harsh, modern ligand-accelerated protocols allow the reaction to proceed under milder conditions.[3][5] The choice of a copper catalyst is crucial as it facilitates the coupling of soft nucleophiles like thiols with aryl halides.[6]

-

Selective Oxidation: The subsequent oxidation of the resulting 3-(phenylthio)thiophene to the sulfone must be carefully controlled. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to reactive thiophene-S-oxides and potential dearomatization or dimerization.[7][8][9] Therefore, an oxidizing agent is chosen that selectively targets the more nucleophilic sulfide sulfur over the heterocyclic sulfur. Common reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are effective, with stoichiometry being the key to stopping at the sulfone stage without over-oxidation.[10]

Experimental Protocol: Synthesis of 3-(Phenylthio)thiophene via Ullmann Condensation

This protocol is adapted from modern ligand-assisted Ullmann-type coupling procedures.

Materials:

-

Thiophenol

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Add DMSO as the solvent, followed by 3-bromothiophene (1.0 eq).

-

Add thiophenol (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-(phenylthio)thiophene.

Experimental Protocol: Oxidation to this compound

Materials:

-

3-(Phenylthio)thiophene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3-(phenylthio)thiophene (1.0 eq) in DCM in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2-2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C. The use of a slight excess ensures complete conversion to the sulfone.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the resulting solid from ethanol or isopropanol to obtain pure this compound.[14]

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its functional group tolerance and mild conditions.[15] This strategy can be adapted for C-S bond formation, providing a powerful alternative to copper-catalyzed methods.

Mechanistic Rationale

This approach constructs the C-S bond by coupling a thiophene organoboron species with a phenylsulfonyl source. The key is the palladium catalytic cycle.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reaction couples thiophene-3-boronic acid with a suitable electrophile like benzenesulfonyl chloride. The palladium(0) catalyst undergoes oxidative addition with the sulfonyl chloride. The thiophene-3-boronic acid, activated by a base, then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination yields the this compound product and regenerates the palladium(0) catalyst.[16][17][18][19]

Experimental Protocol: Suzuki Coupling

Materials:

-

Thiophene-3-boronic acid

-

Benzenesulfonyl chloride[20]

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (or other suitable phosphine ligand)

-

Potassium phosphate (K₃PO₄)

-

Toluene and Water (solvent system)

Procedure:

-

In a reaction vessel, combine thiophene-3-boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and S-Phos (0.04 eq).

-

Purge the vessel with an inert gas (Argon).

-

Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

-

Add benzenesulfonyl chloride (1.0 eq) to the mixture.

-

Heat the reaction to 80-100 °C and stir vigorously for 6-12 hours, monitoring by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the layers, extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material via column chromatography or recrystallization to afford the final product.

Strategy 3: Grignard Reagent-Based Synthesis

This classical organometallic approach utilizes the nucleophilicity of a 3-thienyl Grignard reagent to attack an electrophilic sulfonyl source.[21]

Mechanistic Rationale

The strategy hinges on the successful formation of a 3-thienyl organometallic species. 3-Bromothiophene can be converted into 3-thienylmagnesium bromide by reaction with magnesium metal.[11][22] Alternatively, metal-halogen exchange using n-butyllithium can generate 3-lithiothiophene, which is often more reactive.[11][13] This potent nucleophile then readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride to form the C-S bond of the target sulfone.[23][24]

Experimental Protocol: Grignard Reaction

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Benzenesulfonyl chloride

Procedure:

-

Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask under a strong flow of Argon.

-

Add a small crystal of iodine.

-

Add anhydrous THF via syringe.

-

Add a small portion of a solution of 3-bromothiophene (1.0 eq) in anhydrous THF. Initiate the reaction by gentle warming if necessary, as indicated by the disappearance of the iodine color.

-

Once initiated, add the remaining 3-bromothiophene solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous THF dropwise, keeping the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate this compound.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Oxidation | Strategy 2: Suzuki Coupling | Strategy 3: Grignard Route |

| Overall Yield | Good to Excellent | Good to Excellent | Moderate to Good |

| Number of Steps | Two (from thioether) | One | One (from Grignard) |

| Reagent Cost | Moderate (Copper/Ligands) | High (Palladium/Ligands) | Low (Magnesium) |

| Scalability | High | Moderate to High | Moderate (exotherm control) |

| Substrate Scope | Broad | Broad | Moderate (sensitive groups) |

| Key Challenge | Controlling oxidation state | Boronic acid stability/availability | Grignard formation/stability |

Conclusion

The synthesis of this compound is a solvable challenge that requires bypassing direct electrophilic substitution. For reliability, scalability, and overall efficiency, the Oxidation of 3-(phenylthio)thiophene (Strategy 1) is often the preferred method in both academic and industrial settings. The two-step sequence is robust, high-yielding, and utilizes moderately priced reagents. The Suzuki-Miyaura Cross-Coupling (Strategy 2) offers a powerful and elegant alternative, particularly when diverse analogs are required, benefiting from the mild and tolerant nature of palladium catalysis. Finally, the Grignard Reagent-Based Synthesis (Strategy 3) remains a viable and cost-effective option, especially when functional group tolerance is not a primary concern. The optimal choice will ultimately depend on the specific project goals, available starting materials, and the scale of the synthesis.

References

- PrepChem.com. Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride.

- Sone, T., Abe, Y., Sato, N., & Ebina, M. (1984). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Chemical Society of Japan.

- ResearchGate. Preferred orientation of 3-phenylthiophene 1k for TDO-catalyzed:.

- ResearchGate. Transition-Metal-Catalyzed C-S Bond Coupling Reaction.

- Synthesis of sulfonyl chloride substrate precursors.

- PubMed. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. (2017).

- Wikipedia. Ullmann condensation.

- Organic Syntheses. thiophenol.

- ChemSynthesis. 2,5-dichloro-3-(phenylsulfonyl)thiophene.

- Wikipedia. 3-Bromothiophene.

- PubMed. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. (1996).

- Royal Society of Chemistry. Copper-catalyzed selective radical–radical cross-coupling for C–S bond formation: an access to α-alkylthionitriles.

- Mallak Specialties Pvt Ltd. 3-Bromothiophene.

- Organic Syntheses. 3-bromothiophene.

- ResearchGate. Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions.

- Organic Chemistry Portal. Thiophene synthesis.

- PubMed. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

- Wikipedia. Benzenesulfonyl chloride.

- National Institutes of Health (NIH). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.

- PubMed. Transition metal-catalyzed alkyl-alkyl bond formation: Another dimension in cross-coupling chemistry. (2017).

- Organic Chemistry Portal. Ullmann Reaction.

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Organic Letters. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.

- Royal Society of Chemistry. Preparation of arenesulphonyl chlorides from Grignard reagents.

- Alchem Pharmtech. CAS 16718-05-1 | this compound.

- Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.

- Encyclopedia.pub. Synthesis of Thienothiophenes.

- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021).

- PubMed. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2023).

- Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020).

- Oregon State University. The reactions of amines and grignard reagents with sulfinyl sulfones.

- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021).

- ResearchGate. Solvent screening of benzyl chloride Grignard reaction.

- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of....

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-ブロモチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 13. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]

- 14. alchempharmtech.com [alchempharmtech.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. boa.unimib.it [boa.unimib.it]

- 20. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 24. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Introduction to Thiophene Scaffolds in Chemical Science

An In-Depth Technical Guide to the Molecular Structure of 3-(Phenylsulfonyl)thiophene

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's core physicochemical properties, three-dimensional structure, and electronic characteristics, grounded in spectroscopic and computational data. A detailed, field-proven synthetic protocol is presented, complete with mechanistic rationale and a workflow for analytical verification. The guide further explores the molecule's reactivity, governed by the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing phenylsulfonyl group. By synthesizing structural data with practical applications, this whitepaper serves as an essential resource for scientists and professionals engaged in the design and development of novel therapeutics and functional organic materials.

Heterocyclic compounds form the bedrock of modern pharmacology and materials science. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a uniquely privileged scaffold.[1][2] Its structural similarity to benzene allows it to act as a bioisostere, while its distinct electronic properties offer unique opportunities for modulating drug-receptor interactions and tuning material characteristics.[2] When functionalized with potent electron-withdrawing groups, such as a phenylsulfonyl moiety, the chemical and electronic nature of the thiophene ring is profoundly altered.

The phenylsulfonyl group introduces a rigid, sterically demanding substituent that can form strong hydrogen bonds and participate in dipole-dipole interactions, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of this compound, offering a detailed molecular portrait to aid researchers in leveraging its unique structural features for advanced applications.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the starting point for its rational application in any scientific endeavor.

Chemical Identity

The core identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 16718-05-1 | [3][4] |

| Molecular Formula | C₁₀H₈O₂S₂ | [3][5] |

| Molecular Weight | 224.30 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥98% | [3][4] |

Computed Properties

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems.

| Property | Value | Source(s) |

| XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 (from SO₂) | [6] |

| Rotatable Bond Count | 2 | [6] |

Three-Dimensional Molecular Structure

X-ray crystallography studies on similar structures reveal that the sulfonyl group maintains a distorted tetrahedral geometry.[7] The dihedral angle between the plane of the thiophene ring and the phenyl ring is significant, often approaching orthogonality (nearly 90°), to minimize steric hindrance.[7] This twisted conformation is a key structural feature.

Computational studies using Density Functional Theory (DFT) further illuminate the molecule's electronic landscape.[10][11] The S-O bonds in the sulfone group are highly polarized, and the entire phenylsulfonyl moiety acts as a potent electron-withdrawing group, which significantly lowers the electron density of the attached thiophene ring. This has profound implications for the molecule's reactivity.

Synthesis and Mechanistic Rationale

The reliable synthesis of this compound is crucial for its availability in research. A common and effective method involves the oxidation of the corresponding sulfide, 3-(phenylthio)thiophene.

Synthetic Pathway Overview

The following workflow outlines a robust, two-step synthesis starting from commercially available 3-bromothiophene.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol details the oxidation of 3-(phenylthio)thiophene. The preceding Ullmann condensation to form the sulfide intermediate is a standard procedure and not detailed here.

Materials:

-

3-(Phenylthio)thiophene (1 equivalent)

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolution: Dissolve 3-(phenylthio)thiophene in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Rationale: DCM is an excellent solvent for the reactants and is relatively inert under oxidation conditions. Cooling to 0 °C helps to control the exothermicity of the reaction and prevent over-oxidation or side reactions.

-

-

Oxidant Addition: Add m-CPBA portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: Using slightly more than two equivalents of m-CPBA ensures the complete conversion of the sulfide to the sulfone. Portion-wise addition is a critical safety and control measure.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated Na₂SO₃ solution and stir for 20 minutes.

-

Rationale: Sodium sulfite reduces the unreacted peroxyacid to the corresponding carboxylic acid, which is more easily removed during the workup.

-

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine.

-

Rationale: Sodium bicarbonate deprotonates and solubilizes the acidic byproduct into the aqueous phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Rationale: This standard technique separates the desired sulfone from any remaining starting material or non-polar impurities.

-

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is essential to confirm the successful synthesis and purity of the target molecule.

Workflow for Structural Verification

The logical flow from synthesis to structural confirmation is a self-validating system.

Caption: Standard workflow for analytical validation.

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic features for this compound.

| Technique | Expected Features |

| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Phenyl Protons: Multiplets corresponding to the ortho, meta, and para protons. |

| ¹³C NMR | Signals corresponding to the four unique carbons of the thiophene ring and the four unique carbons of the phenyl ring. |

| FT-IR | Strong S=O Stretch: Two characteristic strong absorption bands around 1310-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).[12][13] Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M+): A prominent peak corresponding to the exact mass of C₁₀H₈O₂S₂ (224.00 g/mol ).[5] |

Molecular Reactivity and Applications

The structure of this compound directly dictates its chemical behavior and its utility as a building block in drug discovery and materials science.

Electronic Effects and Reactivity

The phenylsulfonyl group is one of the strongest electron-withdrawing groups used in organic synthesis. Its placement at the 3-position of the thiophene ring dramatically reduces the electron density of the heterocyclic system, deactivating it towards traditional electrophilic aromatic substitution reactions (e.g., Friedel-Crafts, nitration), which typically occur readily on unsubstituted thiophene.[14] Conversely, this electron deficiency makes the thiophene ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the sulfonyl group. This altered reactivity profile makes it a unique and valuable synthetic intermediate.

Role in Medicinal Chemistry and Drug Development

Thiophene-based structures are present in numerous FDA-approved drugs, highlighting their importance as pharmacophores.[1] The this compound scaffold incorporates several features desirable for drug candidates:

-

Bioisosterism: The thiophene ring can serve as a replacement for a phenyl ring, altering metabolic stability and solubility while potentially maintaining key binding interactions.[2]

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites or protein receptors.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Synthetic Handle: The molecule serves as a versatile intermediate, allowing for further functionalization to build more complex molecular architectures.[15]

This scaffold is particularly relevant for developing inhibitors for enzymes where hydrogen bonding and aromatic interactions are critical for binding, such as kinases and proteases. Thiophene derivatives have shown promise as potent inhibitors for targets like the Ebola virus entry point.[16]

Conclusion

This compound is a molecule defined by the powerful electronic interplay between its two aromatic rings. Its three-dimensional structure, characterized by a twisted conformation and a highly polarized sulfonyl group, gives rise to a unique reactivity profile and makes it a valuable scaffold in medicinal chemistry. The detailed synthetic and analytical protocols provided in this guide offer researchers a reliable framework for obtaining and verifying this compound. As the demand for novel, structurally diverse therapeutic agents continues to grow, a deep understanding of such foundational building blocks is indispensable for the advancement of drug discovery and development.

References

- 3-Methyl-4-(phenylsulfonyl)thiophene.

- CAS 16718-05-1 | this compound. Alchem Pharmtech. [Link]

- 2,5-dichloro-3-(phenylsulfonyl)thiophene.

- This compound (C10H8O2S2). PubChemLite. [Link]

- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives...

- Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity. Royal Society of Chemistry. [Link]

- X-ray crystallography summary for structures 2 and 3.

- Medicinal chemistry-based perspectives on thiophene and its derivatives... National Institutes of Health (NIH). [Link]

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

- Therapeutic importance of synthetic thiophene. National Institutes of Health (NIH). [Link]

- Thiophene synthesis. Organic Chemistry Portal. [Link]

- The Ultraviolet Spectra of the Thiophene Deriv

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. National Institutes of Health (NIH). [Link]

- The Infrared Absorption Spectra of Thiophene Deriv

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

- (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation... National Institutes of Health (NIH). [Link]

- PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIV

- FT-IR spectra of propargyl thiophene, O Thiophene PS and O N 3 PS.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization... National Institutes of Health (NIH). [Link]

- (PDF) Fused thiophenes: An overview of the computational investigations.

- Thiophene-3-carbonyl Chloride. MDPI. [Link]

- X-ray structures of thiophene-3-carbonyl derivatives.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. PubChemLite - this compound (C10H8O2S2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Methyl-4-(phenylsulfonyl)thiophene | C11H10O2S2 | CID 1211761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES | EPRA Journals [epratrustpublishing.com]

- 15. nbinno.com [nbinno.com]

- 16. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Benzenesulphonylthiophene (CAS 16718-05-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 3-Benzenesulphonylthiophene. As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its characteristics is crucial for its effective application and for the development of new molecular entities. This document synthesizes available data to offer a detailed profile of this compound.

Molecular Structure and Identification

3-Benzenesulphonylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a phenylsulfonyl group at the 3-position.

Caption: Molecular structure of 3-Benzenesulphonylthiophene.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Benzenesulphonylthiophene is presented in the table below. These properties are essential for predicting its behavior in various solvents and biological systems, as well as for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 16718-05-1 | Alchem.Pharmtech[1] |

| Molecular Formula | C₁₀H₈O₂S₂ | CymitQuimica[2] |

| Molecular Weight | 224.30 g/mol | PubChemLite[3] |

| Appearance | Solid | CymitQuimica[2] |

| Purity | 98% | CymitQuimica[2] |

| Predicted XlogP | 2.4 | PubChemLite[3] |

| Predicted Monoisotopic Mass | 223.99657 Da | PubChemLite[3] |

Synthesis and Reactivity

Potential Synthetic Routes:

-

Sulfonylation of 3-lithiothiophene: A common method for creating aryl sulfones is the reaction of an organolithium species with a sulfonyl chloride. In this case, 3-lithiothiophene, generated from 3-bromothiophene, could be reacted with benzenesulfonyl chloride.

-

Oxidation of 3-(phenylthio)thiophene: The corresponding sulfide, 3-(phenylthio)thiophene, could be oxidized using a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid, to yield the sulfone.

Reactivity:

The reactivity of 3-Benzenesulphonylthiophene is dictated by the electronic properties of the thiophene ring and the phenylsulfonyl group. The electron-withdrawing nature of the sulfonyl group deactivates the thiophene ring towards electrophilic substitution. The sulfur atom in the thiophene ring can be oxidized, and the aromatic rings can undergo reactions typical of aryl systems.

Spectroscopic and Analytical Characterization

Spectroscopic data is fundamental for the unambiguous identification and characterization of a molecule. While experimentally obtained spectra for 3-Benzenesulphonylthiophene are not available in the provided results, we can predict the key features based on its structure and data from similar compounds.

Mass Spectrometry:

Predicted mass spectral data from PubChemLite suggests the following m/z values for various adducts, which can be useful for its identification in mass spectrometry-based analyses.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.00385 |

| [M+Na]⁺ | 246.98579 |

| [M-H]⁻ | 222.98929 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene and phenyl rings. The protons on the thiophene ring will appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing sulfonyl group. The protons of the phenyl group will also appear in the aromatic region, likely as a more complex set of multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atom of the thiophene ring attached to the sulfonyl group is expected to be significantly downfield due to the deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-Benzenesulphonylthiophene is expected to exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) in the regions of approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Additionally, bands corresponding to C-H stretching of the aromatic rings and C=C stretching of the thiophene and phenyl rings will be present.

Analytical Methodologies

For the quantitative analysis and purity assessment of 3-Benzenesulphonylthiophene, chromatographic techniques are most suitable.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be appropriate for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. UV detection would be suitable due to the presence of the aromatic chromophores. A fast HPLC-UV method has been developed for monitoring other thiophenic compounds and could be adapted for this analyte.[4]

Gas Chromatography-Mass Spectrometry (GC-MS):

Given its predicted properties, 3-Benzenesulphonylthiophene should be amenable to GC-MS analysis. A capillary GC column with a suitable stationary phase, coupled to a mass spectrometer, would allow for its separation and identification. This technique would be particularly useful for identifying the compound in complex mixtures. An Agilent application note describes the analysis of thiophene in benzene using a selective sulfur detector, a technique that could be applicable here.[5]

Conclusion

3-Benzenesulphonylthiophene is a well-defined chemical entity with predictable physicochemical and spectroscopic properties based on its structure. While a complete set of experimentally derived data is not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. The predicted spectral data and general analytical methodologies offer a starting point for its unambiguous characterization and quantification. Further experimental work to confirm these properties would be a valuable contribution to the chemical literature.

References

- PubChem. 3-Methyl-4-(phenylsulfonyl)thiophene. [Link]

- PubChemLite. 3-(phenylsulfonyl)thiophene (C10H8O2S2). [Link]

- ChemSynthesis. 2,5-dichloro-3-(phenylsulfonyl)thiophene. [Link]

- Alchem.Pharmtech. CAS 16718-05-1 | this compound. [Link]

- Organic Chemistry Portal. Thiophene synthesis. [Link]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

- IUCr. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][6]thieno[3,2-j]phenanthridine and (E). [Link]

- Encyclopedia.pub. Synthesis of Thienothiophenes. [Link]

- OPUS. Analytical Methods. [Link]

- MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

- The Royal Society of Chemistry. Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity. [Link]

- Agilent. Analysis of thiophene in benzene. [Link]

Sources

Foreword: The Strategic Importance of the 3-Thienyl Sulfone Scaffold

An In-depth Technical Guide to the Synthesis of 3-(Benzenesulfonyl)thiophene

The 3-(benzenesulfonyl)thiophene moiety is a deceptively simple heterocyclic structure that represents a critical building block in modern chemical science.[1] As a bioisostere of the phenyl ring, the thiophene core is a privileged scaffold found in numerous FDA-approved drugs, where it enhances pharmacokinetic and pharmacodynamic profiles.[2][3][4] The incorporation of a benzenesulfonyl group, a potent hydrogen bond acceptor and a metabolically stable linker, further imbues molecules with desirable properties for applications ranging from medicinal chemistry, such as in the development of novel treatments for multidrug-resistant tuberculosis, to materials science, where thiophene-based polymers are foundational to organic electronics.[5][6]

However, the synthesis of this specific isomer is not trivial. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the 2- and 5-positions, making direct functionalization at the 3-position a significant regiochemical challenge.[7][8] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the primary synthetic strategies to access 3-(benzenesulfonyl)thiophene. We will move beyond simple procedural lists to dissect the underlying chemical principles, compare the strengths and weaknesses of each pathway, and provide field-proven protocols to empower the practicing scientist.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a robust retrosynthetic plan. For 3-(benzenesulfonyl)thiophene, we can envision three primary bond disconnections, each corresponding to a distinct strategic approach.

-

C-S Bond Disconnection (Cross-Coupling): This is the most versatile and convergent approach. The target molecule is disconnected at the carbon-sulfur bond, leading to a thiophene synthon (e.g., 3-thienylboronic acid or a 3-halothiophene) and a benzenesulfonyl synthon (e.g., benzenesulfonyl chloride or a sulfinate salt). This strategy leverages the power of modern transition metal catalysis.

-

S=O Bond Disconnection (Oxidation): A reliable, two-step approach where the final bond formations are the two sulfur-oxygen double bonds. The retrosynthetic precursor is the corresponding thioether, 3-(phenylthio)thiophene. This strategy transforms the challenge into one of synthesizing the thioether precursor, which can itself be assembled via C-S cross-coupling.

-

C-H Bond Disconnection (Electrophilic Sulfonylation): This represents the most direct, yet most challenging, route. It involves the direct functionalization of the C-H bond at the 3-position of the thiophene ring with a benzenesulfonyl electrophile. The primary obstacle, as previously noted, is overcoming the intrinsic preference for 2-substitution.

The following diagram illustrates these core strategies, which will form the basis of our detailed exploration.

Caption: Retrosynthetic analysis of 3-(benzenesulfonyl)thiophene.

Chapter 2: Synthesis via C-S Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, offering unparalleled efficiency and functional group tolerance. For the construction of diaryl sulfones, these methods provide the most reliable and flexible pathways.

Palladium-Catalyzed Suzuki-Miyaura Type Coupling

The Suzuki-Miyaura reaction, traditionally used for C-C bond formation, has been effectively adapted for the synthesis of aryl sulfones.[9][10] This can be approached in two mechanistically related ways: coupling a thienylboronic acid with a sulfonyl chloride or coupling a halothiophene with a sulfinate salt.

Pathway A: Coupling of 3-Thienylboronic Acid with Benzenesulfonyl Chloride

This pathway involves the reaction between a nucleophilic organoboron species and an electrophilic sulfonyl chloride. The palladium catalyst facilitates the formation of the C-S bond through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11]

Experimental Protocol: Suzuki-Type Sulfonylation

-

Assembly: To a flame-dried Schlenk flask under an argon atmosphere, add 3-thienylboronic acid (1.2 equiv), benzenesulfonyl chloride (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base such as K₂CO₃ (2.5 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(benzenesulfonyl)thiophene.

Pathway B: Coupling of 3-Bromothiophene with Sodium Benzenesulfinate

An alternative and highly effective route involves the reaction of a readily available 3-halothiophene, such as 3-bromothiophene, with a nucleophilic sulfinate salt.[5][12] Nickel catalysts have shown excellent efficacy for this transformation, providing a cost-effective alternative to palladium.[12]

Data Presentation: Nickel-Catalyzed Coupling of Aryl Halides with Sodium Benzenesulfinate

| Entry | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | 3-Iodothiophene | Ni/Organoboron Photocatalyst | Visible Light, RT, 24h | 56 | [12] |

| 2 | 4-Bromobenzonitrile | Ni/Organoboron Photocatalyst | Visible Light, RT, 24h | 85 | [12] |

| 3 | 1-Bromo-4-methoxybenzene | Ni/Organoboron Photocatalyst | Visible Light, RT, 24h | 82 | [12] |

Note: The data presented is for analogous systems to demonstrate the viability of the methodology.

Caption: General workflow for cross-coupling reactions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S bonds using a copper catalyst or promoter.[13][14] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands such as phenanthroline allow the reaction to proceed under milder conditions with catalytic amounts of copper.[13][15] The reaction couples a 3-halothiophene with sodium benzenesulfinate.

Causality in Experimental Choices: The choice of a polar, high-boiling solvent like DMF or NMP is critical in traditional Ullmann reactions to ensure solubility of the salt-like intermediates and to reach the high activation energy required. The use of pre-activated copper powder or soluble Cu(I) salts (e.g., CuI) is essential for initiating the catalytic cycle.

Chapter 3: Synthesis via Oxidation of 3-(Phenylthio)thiophene

This robust two-step sequence leverages a different bond-forming strategy, focusing on the creation of the S=O bonds in the final step. This pathway is often highly reliable and results in excellent yields, provided the thioether precursor can be synthesized efficiently.

Synthesis of the 3-(Phenylthio)thiophene Precursor

The key intermediate is synthesized by coupling 3-bromothiophene with thiophenol. This C-S bond formation can be achieved using several cross-coupling methods, with Ullmann-type and Buchwald-Hartwig-type reactions being the most common. The Buchwald-Hartwig C-S coupling, a palladium-catalyzed process, is particularly effective and often proceeds under milder conditions than the Ullmann reaction.[16][17]

Experimental Protocol: Buchwald-Hartwig C-S Coupling for Thioether Synthesis

-

Assembly: In a glovebox or under an inert atmosphere, combine 3-bromothiophene (1.0 equiv), thiophenol (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C until the starting material is consumed (as monitored by GC-MS or LC-MS).

-

Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify the resulting crude oil by column chromatography to obtain pure 3-(phenylthio)thiophene.

Oxidation of the Thioether to the Sulfone

The oxidation of a sulfide to a sulfone is a standard and high-yielding transformation in organic chemistry.[18] The primary consideration is selecting an oxidant that is strong enough to achieve full oxidation without promoting undesired side reactions on the electron-rich thiophene ring.

Causality in Experimental Choices:

-

m-CPBA (meta-Chloroperoxybenzoic acid): Using approximately 2.2 equivalents of m-CPBA at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent like dichloromethane (DCM) reliably provides the sulfone. The low temperature helps control the exothermic reaction and prevents over-oxidation.

-

Oxone® (Potassium peroxymonosulfate): This is an inexpensive, stable, and safe oxidant. It is typically used in a biphasic system or a polar solvent like methanol/water, providing a "greener" alternative to peroxy acids.

-

Hydrogen Peroxide (H₂O₂): Often used with a catalyst (e.g., tungstic acid), H₂O₂ is a very atom-economical oxidant. Careful control of temperature and concentration is required to prevent runaway reactions.

Caption: Workflow for the oxidation pathway.

Chapter 4: The Challenge of Direct Electrophilic Sulfonylation

A direct Friedel-Crafts sulfonylation of thiophene with benzenesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would be the most atom-economical route.[19] However, this pathway is severely hampered by the inherent regioselectivity of electrophilic aromatic substitution on the thiophene ring.

The substitution is overwhelmingly directed to the 2-position. This is because the carbocation intermediate formed by attack at C-2 is significantly more stabilized by resonance (three resonance structures) than the intermediate formed by attack at C-3 (two resonance structures).[7][8] Therefore, this method is not a practical approach for preparing the 3-substituted isomer in high purity and is generally avoided.

Chapter 5: Comparative Analysis and Recommendations

The choice of a synthetic pathway depends on factors such as starting material availability, scale, required purity, and laboratory capabilities.

| Pathway | Key Strategy | Regioselectivity | Typical Yield | Conditions | Key Advantages | Key Disadvantages |

| Suzuki-Type Coupling | C-S Cross-Coupling | Excellent (defined by starting materials) | Good to Excellent (60-90%) | Mild to Moderate (80-110 °C) | High functional group tolerance; convergent. | Cost of palladium catalysts; boronic acids can be unstable. |

| Oxidation of Thioether | S=O Formation | Excellent (precursor defines regiochemistry) | Excellent (>90% for oxidation step) | Mild (0 °C to RT) | High-yielding final step; reliable and scalable. | Two-step process; requires synthesis of the thioether precursor. |

| Ullmann Condensation | C-S Cross-Coupling | Excellent (defined by starting materials) | Moderate to Good (50-80%) | Often Harsh (150-210 °C) | Uses inexpensive copper catalyst. | High temperatures; limited functional group tolerance in classic protocols. |

| Friedel-Crafts | C-H Functionalization | Poor (strong preference for 2-position) | Very Low for 3-isomer | Moderate | Atom economical; one step. | Uncontrollable regioselectivity; produces isomeric mixtures. |

Senior Scientist Recommendation:

For laboratory-scale synthesis where flexibility and purity are paramount, the Oxidation of 3-(Phenylthio)thiophene (Chapter 3) is the most trustworthy and recommended pathway. The two-step process provides two distinct purification opportunities, ensuring very high purity of the final product. The precursor synthesis via Buchwald-Hartwig coupling is robust, and the final oxidation step is nearly quantitative.

For syntheses where a more convergent approach is desired, or for building a library of analogues, the Suzuki-Type Coupling of 3-Bromothiophene with Sodium Benzenesulfinate (Chapter 2, Pathway B) is an excellent choice. It leverages a common and relatively inexpensive starting material (3-bromothiophene) and offers high yields and predictable regiochemistry.

Conclusion

The synthesis of 3-(benzenesulfonyl)thiophene is a solvable yet illustrative challenge in heterocyclic chemistry. While direct electrophilic substitution is not viable due to regiochemical constraints, modern synthetic chemistry offers powerful and reliable alternatives. Both transition metal-catalyzed cross-coupling reactions and the oxidation of a pre-formed thioether stand out as superior strategies. By understanding the mechanistic principles behind each pathway, the research scientist can make informed decisions to select the optimal route that balances efficiency, scalability, and purity for their specific application, unlocking the full potential of this valuable chemical scaffold.

References

- Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones.

- The Suzuki−Miyaura Coupling of Aryl Sulfones | Request PDF.

- Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis.R Discovery. [Link]

- Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones.Chemical Review and Letters. [Link]

- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF.

- Copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling.RSC Publishing. [Link]

- Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)

- Buchwald–Hartwig amin

- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC. [Link]

- Buchwald-Hartwig Amin

- Nucleophilic Aromatic Substitution.Chemistry Steps. [Link]

- Thiophene synthesis.Organic Chemistry Portal. [Link]

- Ullmann condens

- Nucleophilic arom

- A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light.MDPI. [Link]

- Preferred orientation of 3-phenylthiophene 1k for TDO-catalyzed.

- Efficient thiophene synthesis mediated by 1,3‐bis(carboxymethyl)imidazolium chloride.Wiley Online Library. [Link]

- Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid.Zenodo. [Link]

- Manufacture of thiophenols.

- A FRIEDEL-CRAFTS SYNTHESIS OF N-SUBSTITUTED THIOPHENECARBOTHIOAMIDES.molbase.com. [Link]

- Thiophene.Wikipedia. [Link]

- Regioselectivity in Friedel–Crafts acylation of thiophene.Chemistry Stack Exchange. [Link]

- 3-bromothiophene.Organic Syntheses Procedure. [Link]

- Ullmann Reaction.Organic Chemistry Portal. [Link]

- 3-(BENZENESULFONYL)THIOPHENE | CAS 16718-05-1.

- Nucleophilic Substitution of Thiophene Derivatives | Request PDF.

- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.PMC - NIH. [Link]

- Nucleophilic Arom

- Preparation method of 3-bromothiophene.

- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.PMC - NIH. [Link]

- Derivatives and Synthesis of Heterocyclic Compound: Thiophene.Open Access Journals. [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.NIH. [Link]

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Modulation of Properties in[20]Benzothieno[3,2-b][20]benzothiophene Derivatives through Sulfur Oxid

- Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis.PubMed. [Link]

Sources

- 1. 3-(BENZENESULFONYL)THIOPHENE | CAS 16718-05-1 [matrix-fine-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rroij.com [rroij.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. chemrevlett.com [chemrevlett.com]

- 12. mdpi.com [mdpi.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. zenodo.org [zenodo.org]

Introduction: The Structural Significance of 3-(Phenylsulfonyl)thiophene

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 3-(Phenylsulfonyl)thiophene

This guide provides a comprehensive technical overview of the core spectroscopic techniques used for the structural elucidation and characterization of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

This compound (C₁₀H₈O₂S₂) is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a phenylsulfonyl group.[1][2] Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science, recognized for a wide array of biological activities and electronic properties.[3][4] The phenylsulfonyl moiety, a strong electron-withdrawing group, significantly modulates the electronic environment of the thiophene ring, influencing its reactivity, stability, and intermolecular interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete and validated characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Predicting the ¹H and ¹³C NMR Spectra

The substitution pattern on the thiophene ring and the electronic nature of the phenylsulfonyl group dictate the expected chemical shifts (δ). The sulfonyl group is strongly electron-withdrawing, which deshields adjacent protons and carbons, causing them to resonate at a higher frequency (downfield).

-

¹H NMR Analysis : The thiophene ring of a 3-substituted derivative gives rise to a characteristic ABX spin system for its three protons. The proton at the C2 position (H2) is expected to be the most deshielded due to its proximity to both the sulfur atom and the electron-withdrawing sulfonyl group. The phenyl group will present as a complex multiplet, with protons ortho to the sulfonyl group being the most deshielded.

-

¹³C NMR Analysis : The carbon atom directly attached to the sulfonyl group (C3) will be significantly influenced, though its signal may be broadened or have a lower intensity. The other thiophene carbons (C2, C4, C5) will also show predictable shifts based on the substituent effect.[5] The phenyl carbons will show four distinct signals due to symmetry.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Thiophene Ring | |||

| H2 | ~ 8.0 - 8.2 | dd, J ≈ 3.0, 1.5 Hz | 127.0 - 129.0 |

| H4 | ~ 7.4 - 7.6 | dd, J ≈ 5.0, 1.5 Hz | 125.0 - 127.0 |

| H5 | ~ 7.6 - 7.8 | dd, J ≈ 5.0, 3.0 Hz | 130.0 - 132.0 |

| C3 | - | - | 138.0 - 141.0 |

| Phenyl Ring | |||

| H-ortho (2', 6') | ~ 7.9 - 8.1 | m | 127.0 - 129.0 |

| H-meta (3', 5') | ~ 7.5 - 7.7 | m | 129.0 - 131.0 |

| H-para (4') | ~ 7.6 - 7.8 | m | 133.0 - 135.0 |

| C-ipso (1') | - | - | 140.0 - 143.0 |

Note: These are predicted values based on known substituent effects on thiophene and benzene rings. Actual experimental values may vary slightly.[5]

Trustworthiness: A Self-Validating Experimental Protocol for NMR

This protocol ensures high-quality, reproducible data.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Use a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition :

-

Employ a standard single-pulse sequence.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire 16-32 scans to achieve an excellent signal-to-noise ratio.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition :

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.

-

Set the spectral width to 0-200 ppm.

-

Acquire a sufficient number of scans (typically 1024 or more) for good signal-to-noise, as ¹³C has low natural abundance.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to confirm proton ratios.

-

Diagram: NMR Workflow and Structural Correlation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a molecular fingerprint by probing the vibrational frequencies of chemical bonds. It is exceptionally useful for confirming the presence of key functional groups.

Expertise & Experience: Characteristic Vibrational Frequencies

For this compound, the most prominent and diagnostic absorption bands are associated with the sulfonyl (SO₂) group and the aromatic rings.

-

SO₂ Group : Sulfones exhibit two strong, characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).[6]

-

Aromatic Rings : Both the thiophene and phenyl rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[7][8]

-

C-S Bond : The carbon-sulfur bond of the thiophene ring also has characteristic vibrations, though they are typically weaker and appear in the fingerprint region.[8]

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Thiophene & Phenyl C-H |

| SO₂ Asymmetric Stretch | 1330 - 1300 | Strong | S=O stretch |

| SO₂ Symmetric Stretch | 1160 - 1120 | Strong | S=O stretch |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | Thiophene & Phenyl Rings |

| C-S Stretch | 850 - 650 | Medium-Weak | Thiophene Ring |

Trustworthiness: Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

-

Sample Application :

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Apply firm and consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The resulting spectrum is typically displayed in transmittance or absorbance.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS): Determining Molecular Weight and Formula

MS is a destructive technique that provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expertise & Experience: Fragmentation Pathway

Using Electron Ionization (EI), we expect to see a prominent molecular ion peak (M⁺·) corresponding to the exact mass of the molecule. The fragmentation of aryl sulfonyl compounds is well-documented.[9]

-

Molecular Ion (M⁺·) : The peak corresponding to the intact molecule after the loss of one electron. For C₁₀H₈O₂S₂, the monoisotopic mass is 223.9966 Da.[1]

-

Key Fragments : The primary fragmentation pathways often involve the cleavage of the C-S and S-O bonds. Common fragments would include the loss of SO₂ (mass 64), leading to a biphenyl-type radical cation, or cleavage at the C(thiophene)-S(sulfonyl) bond.

-

[M - SO₂]⁺·

-

[C₆H₅SO₂]⁺ (m/z 141)

-

[C₄H₃S]⁺ (thienyl cation, m/z 83)

-

[C₆H₅]⁺ (phenyl cation, m/z 77)

-

Table 3: Predicted Mass Spectrometry Data (EI) for this compound

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Significance |

| ~224 | [C₁₀H₈O₂S₂]⁺· | Molecular Ion (M⁺·)[10] |

| ~159 | [M - SO₂H]⁺ | Loss of sulfonyl radical |

| ~141 | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation |

| ~83 | [C₄H₃S]⁺ | Thienyl cation |

| ~77 | [C₆H₅]⁺ | Phenyl cation |

Trustworthiness: Protocol for MS Data Acquisition (EI-GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is ideal for volatile, thermally stable compounds, providing both retention time (a measure of purity) and a mass spectrum.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC) :

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Set a temperature program, for example: hold at 100°C for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.

-

Use helium as the carrier gas.

-

-

Instrument Setup (MS) :

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan a range of m/z 40-400.

-

-

Data Acquisition and Analysis :

-

Inject a small volume (1 µL) of the sample solution.

-

Identify the GC peak corresponding to this compound.

-

Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

-

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete picture. The power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods.

Caption: Integration of spectroscopic data for structural validation.

By combining these techniques, a scientist can confidently confirm the identity, structure, and purity of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the precise substitution pattern. IR spectroscopy provides unequivocal evidence for the presence of the critical phenylsulfonyl functional group. Finally, mass spectrometry confirms the correct molecular weight and provides fragmentation data consistent with the proposed structure. This multi-faceted approach forms a self-validating system essential for regulatory submission and advancing scientific discovery.

References

- Beilstein Archives. Beilstein Journal of Organic Chemistry.

- IUCrData. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][12]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. IUCrData, 2(3).

- PubChem. This compound. National Center for Biotechnology Information.

- Chemical Synthesis Database. 2,5-dichloro-3-(phenylsulfonyl)thiophene.

- Royal Society of Chemistry. (2016). Supporting Information for Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity.

- NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287527).

- ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications.

- NIST. 3-Benzenesulphonylthiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- ResearchGate. (1972). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry.

- J-STAGE. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- PubChem. 3-Methyl-4-(phenylsulfonyl)thiophene. National Center for Biotechnology Information.

- International Journal of Scientific Research and Management. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications.

- J-STAGE. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- ResearchGate. The 1 H NMR spectrum of Compound 3.

- Molecules. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. MDPI.

- ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Alchem Pharmtech. This compound.

- Matrix Fine Chemicals. This compound.

- ResearchGate. Infrared Spectra of Sulfones and Related Compounds.

- Molecules. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- NIST. Thiophene, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- ResearchGate. 13C NMR spectra of synthesized model compound 4f.

Sources

- 1. PubChemLite - this compound (C10H8O2S2) [pubchemlite.lcsb.uni.lu]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Benzenesulphonylthiophene [webbook.nist.gov]

The Structural Elucidation of 3-(Phenylsulfonyl)thiophene Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 3-(Phenylsulfonyl)thiophene Scaffolds in Medicinal Chemistry

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs incorporating this sulfur-containing heterocycle.[1] The derivatization of the thiophene ring at the 3-position with a phenylsulfonyl group introduces a unique combination of steric and electronic properties, making these compounds promising candidates for a range of therapeutic targets. The sulfonyl group can act as a hydrogen bond acceptor and its incorporation can modulate the lipophilicity and metabolic stability of a molecule.[1] A comprehensive understanding of the three-dimensional structure and intermolecular interactions of this compound derivatives is paramount for rational drug design, enabling the optimization of binding affinities, pharmacokinetic profiles, and solid-state properties. This guide provides an in-depth technical overview of the crystal structure of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Geometry and Conformational Landscape

The fundamental structure of this compound derivatives features a thiophene ring linked to a phenyl ring through a sulfonyl bridge. The relative orientation of these two aromatic systems is a key determinant of the molecule's overall shape and its potential to interact with biological targets.

Dihedral Angle: A Critical Conformational Parameter